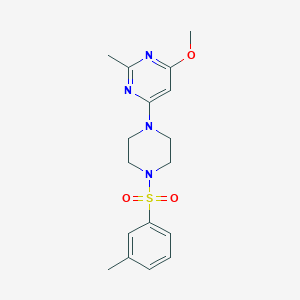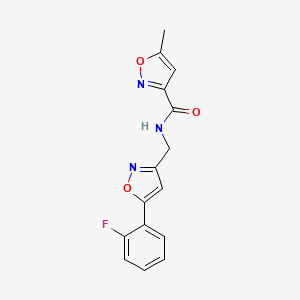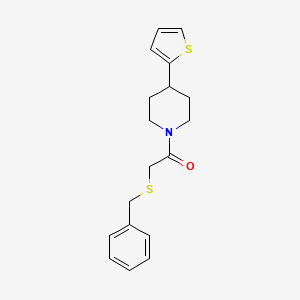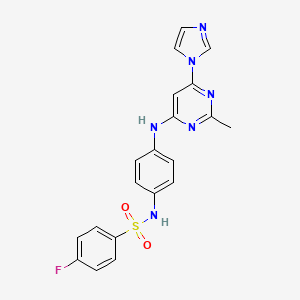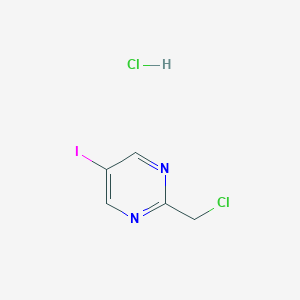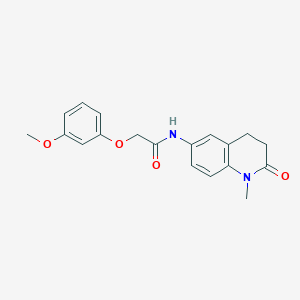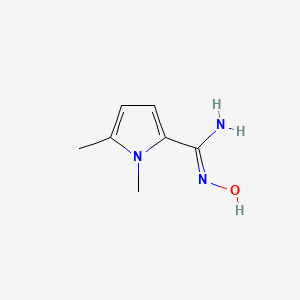
N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide” is a chemical compound with the molecular formula C7H11N3O . It is a specialty chemical that can be used in various applications .
Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with two methyl groups attached at the 1 and 5 positions, a carboximidamide group at the 2 position, and a hydroxy group attached to the nitrogen of the carboximidamide group .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study by Hublikar et al. (2019) focused on the synthesis of novel pyrrole derivatives, including compounds structurally related to N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide. These compounds exhibited significant antimicrobial properties. The research highlighted the role of the heterocyclic ring in contributing to the antimicrobial activity, especially with the introduction of a methoxy group (Hublikar et al., 2019).
Synthesis and Characterization
- Singh et al. (2014) synthesized and characterized a pyrrole chalcone derivative, emphasizing the role of pyrrole derivatives in forming a wide range of heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles. This study underscores the utility of pyrrole derivatives in synthetic chemistry (Singh et al., 2014).
Antileukemic Activity
- Ladurée et al. (1989) explored the synthesis and evaluation of antileukemic activity in certain pyrrole derivatives. The study found that some of these derivatives demonstrated good antileukemic activity, comparable to known therapeutic agents. This indicates the potential therapeutic applications of pyrrole derivatives in treating leukemia (Ladurée et al., 1989).
Anticancer Activity
- Rasal et al. (2020) conducted a study on pyrrole-3-carboxamide derivatives, revealing that some compounds showed promising antiproliferative activity against cancer cell lines. This suggests the potential of pyrrole derivatives in anticancer drug development (Rasal et al., 2020).
Photoreactivity Studies
- Research by Ghaffari-Tabrizi et al. (1984) on 3-hydroxypyrroles, a related class of compounds, examined their photoreactivity. The study provides insights into the chemical behavior of pyrrole derivatives under light-induced conditions, contributing to the understanding of their reactivity in various environments (Ghaffari-Tabrizi et al., 1984).
Chemical Synthesis and Reactions
- Khetan et al. (1968) explored the reactions of dimethyl acetylenedicarboxylate with pyrrole derivatives, leading to the formation of pyrrole derivatives and fumarates. This study contributes to the understanding of the reactivity and potential applications of pyrrole derivatives in chemical synthesis (Khetan et al., 1968).
Safety And Hazards
Propriétés
IUPAC Name |
N'-hydroxy-1,5-dimethylpyrrole-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(8)9-11/h3-4,11H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMDBDCZSRKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

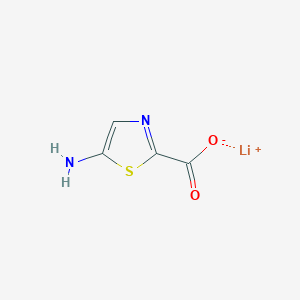
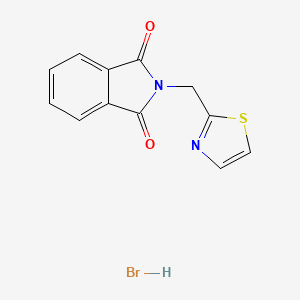
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2716361.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenoxy)acetyl]piperidine](/img/structure/B2716363.png)
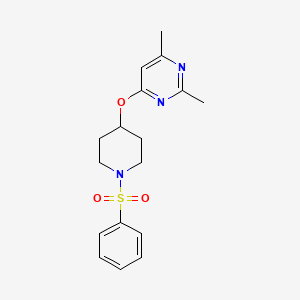
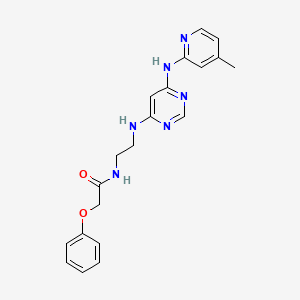
![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)
![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)
